![molecular formula C25H28O2 B2678865 (E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 1192741-55-1](/img/structure/B2678865.png)
(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It is a derivative of phenanthrene , which is a three-ring aromatic compound. The “decahydro” prefix suggests that ten hydrogen atoms have been added to the phenanthrene core, likely resulting in a partially saturated structure .Scientific Research Applications
Synthesis and Derivatives
- Cyclopenta[a]phenanthrenes, closely related to the specified compound, have been explored for their unique chemical properties. For instance, substituted 17-methyl-15H-cyclopenta[a]phenanthrenes were prepared from corresponding ketones through the Grignard reaction, highlighting the synthetic versatility of these compounds (Coombs, 1966).
Chemical Structure and Carcinogenic Potential
- The relationship between the chemical structure of cyclopenta[a]phenanthrene derivatives and their carcinogenicity has been a significant area of research. Studies have tested various derivatives on mouse skin to understand this relationship better, providing insights into the potential hazards and benefits of these compounds (Coombs, Bhatt, & Croft, 1973).
Molecular Structure Analysis
- X-ray crystallographic structure analyses of cyclopenta[a]phenanthrenes, including various derivatives, have been carried out. These studies offer detailed insights into the molecular structures and steric interactions of these compounds, which are crucial for understanding their biological activities (Clayton et al., 1983).
Carcinogenicity and Mutagenicity Studies
- Some derivatives of cyclopenta[a]phenanthrenes have been tested for their carcinogenicity and ability to induce micronuclei in mouse skin. These studies are vital for assessing the potential health risks associated with these compounds (Baker et al., 1992).
Synthesis of Aromatic-Steroid Derivatives
- Synthesis of aromatic derivatives using cyclopenta[a]phenanthrene structures has been explored. These studies involve complex reactions and yield products with potential pharmaceutical applications (Valverde et al., 2013).
Future Directions
The future research directions for this compound could involve elucidating its synthesis, understanding its reactivity, determining its physical and chemical properties, and exploring its potential biological activities. Given its structural similarity to biologically active compounds, it may have potential applications in medicinal chemistry or drug discovery .
properties
IUPAC Name |
(16E)-16-benzylidene-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-25-12-11-21-20-10-8-19(26)14-17(20)7-9-22(21)23(25)15-18(24(25)27)13-16-5-3-2-4-6-16/h2-6,8,10,13-14,21-24,26-27H,7,9,11-12,15H2,1H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDDLUDNFHGDG-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=CC=C4)C2O)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=CC=C4)/C2O)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

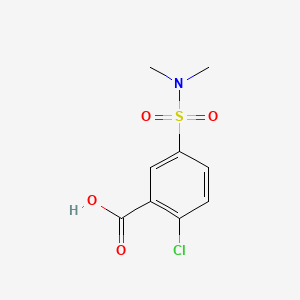
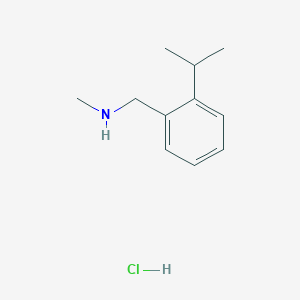

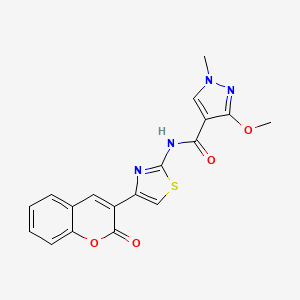
![N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2678788.png)
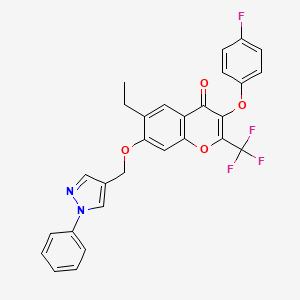
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2678793.png)
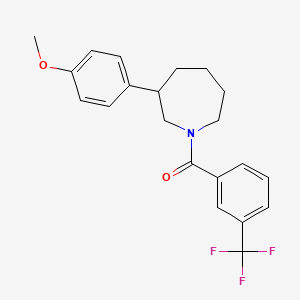
![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)

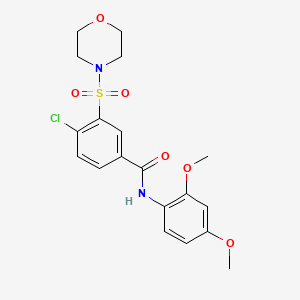
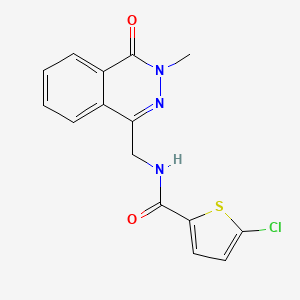
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)